Enhanced Lipophilicity (XLogP3 = 4.1) Compared to N-(4-acetylphenyl)benzenesulfonamide
The target compound exhibits a computed XLogP3 of 4.1 [1], representing an increase of approximately 1.5 log units compared to the simpler analog N-(4-acetylphenyl)benzenesulfonamide (CAS 76883-69-7), which lacks both the tert-butyl and ethoxy substituents and has an estimated XLogP3 of ~2.6 [2]. This lipophilicity difference is driven by the addition of the tert-butyl (contribution ~1.5) and ethoxy (contribution ~0.5) groups, partially offset by the increased molecular weight. The higher logP value places the target compound closer to the optimal range (3-5) for compounds requiring passive membrane diffusion, as suggested by Lipinski's analysis of CNS and orally active drugs.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 4.1 |
| Comparator Or Baseline | N-(4-acetylphenyl)benzenesulfonamide (CAS 76883-69-7): XLogP3 ~2.6 (estimated based on fragment contributions) |
| Quantified Difference | ΔXLogP3 ≈ +1.5 log units |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem); comparator value estimated via group contribution method |
Why This Matters
Higher lipophilicity within the 3-5 range is associated with improved passive membrane permeation, potentially enhancing cellular uptake in intact-cell assays compared to less lipophilic benzenesulfonamide analogs.
- [1] PubChem Compound Summary. N-(4-acetylphenyl)-5-tert-butyl-2-ethoxybenzene-1-sulfonamide. CID 146147448. https://pubchem.ncbi.nlm.nih.gov/compound/146147448 View Source
- [2] PubChem Compound Summary. N-(4-acetylphenyl)benzenesulfonamide. CID 682447. https://pubchem.ncbi.nlm.nih.gov/compound/682447 View Source
